4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
Description
The compound 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic coumarin derivative with a hexanoate ester backbone modified by a [(4-methylphenyl)sulfonyl]amino (tosylamino) group. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . The ethyl and methyl substituents on the coumarin ring enhance lipophilicity, while the tosylamino group may influence hydrogen bonding and enzyme interactions .
Properties
Molecular Formula |
C25H29NO6S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-4-19-16-24(28)32-25-18(3)22(14-13-21(19)25)31-23(27)8-6-5-7-15-26-33(29,30)20-11-9-17(2)10-12-20/h9-14,16,26H,4-8,15H2,1-3H3 |
InChI Key |
SCYLDCCWUYRWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common approach is the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Coumarin Ring
3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate (CAS 371930-52-8)
- Key Differences :
- Physicochemical Impact: Increased polarity compared to the ethyl/methyl-substituted parent compound. Potential for altered fluorescence properties due to electron-withdrawing fluorine.
6-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic Acid (CAS 858762-57-9)
- Key Differences: Replaces the hexanoate ester with a hexanoic acid linked via an acetamide group. The coumarin moiety includes a butyl group at position 3.
- Physicochemical Impact :
Modifications in the Side Chain
Disulfonamide Derivatives (e.g., Compound 5a from )
- Structure : Contains a pyridyl core with dual sulfonamide groups.
- Key Differences: The tosylamino group is part of a disulfonamide system, increasing molecular weight (MW = 645 g/mol vs. 537.6 g/mol for the parent compound).
- Physicochemical Impact :
Spectral Data
Functional Implications
- Biological Activity: The tosylamino group in the parent compound may target serine proteases (e.g., thrombin), similar to other sulfonamide-based inhibitors . Fluorinated analogs could exhibit enhanced CYP450 resistance, prolonging half-life .
- Material Science :
- Coumarin derivatives are used in organic LEDs ; substituents like ethyl/methyl groups tune emission wavelengths .
Biological Activity
The compound 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C₁₈H₁₉NO₅S, with a molecular weight of 373.41 g/mol. It features a coumarin backbone with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₅S |
| Molecular Weight | 373.41 g/mol |
| CAS Number | [Pending] |
| Structure | Structure |
Antitumor Activity
Studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, research demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activity. In vitro studies revealed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. Inhibition of these cytokines can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which are vital in combating oxidative stress-related diseases. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing significant efficacy compared to standard antioxidants like ascorbic acid.
Case Study 1: Antitumor Efficacy
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Case Study 2: Antimicrobial Activity
In a separate study assessing antimicrobial efficacy, the compound was tested against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, showcasing its potential as an effective antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : Inhibits the expression of pro-inflammatory cytokines.
- Antioxidant Mechanism : Scavenges reactive oxygen species (ROS), reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
